Cas no 27482-48-0 (Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl])

Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl] structure
27482-48-0 structure
Productnaam:Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl]
CAS-nummer:27482-48-0
MF:C29H49N5O7
MW:579.728667974472
CID:260978
PubChem ID:3084477

Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl] Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl]
    • 16-butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
    • N-[N-[(2R)-1-Oxo-2-hydroxy-4-methylpentyl]-L-Pro-L-Ile-L-Val-N-methyl-L-Ala-]-β-alanine lactone
    • DTXSID80950175
    • N-[N-[(2R)-1-Oxo-2-hydroxy-4-methylpentyl]-L-Pro-L-Ile-L-Val-N-methyl-L-Ala-]-
    • N-[N-[(2R)-1-Oxo-2-hydroxy-4-methylpentyl]-L-Pro-L-Ile-L-Val-N-methyl-L-Ala-]-beta-alanine lactone
    • A-alanine lactone
    • 27482-48-0
    • 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione
    • MEGxm0_000392
    • 16-butan-2-yl-10, 11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1, 8, 11, 14, 17-pentazabicyclo[17.3.0]docosane-2, 5, 9, 12, 15, 18-hexone
    • Desmethyldestruxin-B
    • AKOS040735155
    • Destruxin DMDB
    • Inchi: InChI=1S/C29H49N5O7/c1-9-18(6)24-27(38)31-23(17(4)5)29(40)33(8)19(7)25(36)30-13-12-22(35)41-21(15-16(2)3)28(39)34-14-10-11-20(34)26(37)32-24/h16-21,23-24H,9-15H2,1-8H3,(H,30,36)(H,31,38)(H,32,37)
    • InChI-sleutel: LKJMCPAAJZITNV-UHFFFAOYSA-N
    • LACHT: CC(CC1OC(=O)CCNC(=O)C(C)N(C)C(=O)C(C(C)C)NC(=O)C(C(CC)C)NC(=O)C2CCCN2C1=O)C

Berekende eigenschappen

  • Exacte massa: 579.36347
  • Monoisotopische massa: 579.363199
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 5
  • Complexiteit: 985
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 154
  • XLogP3: 2.7

Experimentele eigenschappen

  • Dichtheid: 1.17
  • Kookpunt: 896.8°Cat760mmHg
  • Vlampunt: 496.2°C
  • Brekindex: 1.535
  • PSA: 154.22
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd